N-(1,2-dimethylpropyl)prop-2-en-1-amine
Description
Contextualization within Amine and Unsaturated Amine Chemistry
Amines are organic compounds derived from ammonia, where one or more hydrogen atoms are replaced by alkyl or aryl groups. pressbooks.pub They are classified as primary, secondary, or tertiary based on the number of organic substituents attached to the nitrogen atom. pressbooks.pub N-(1,2-dimethylpropyl)prop-2-en-1-amine is a secondary amine, possessing one hydrogen atom on the nitrogen. The presence of a lone pair of electrons on the nitrogen atom imparts basic and nucleophilic properties to amines.
Unsaturated amines, particularly allylic amines, are a noteworthy subclass. wikipedia.org The term "allylic" refers to the prop-2-en-1-yl group, which consists of a vinyl group attached to a methylene (B1212753) group. Allylic amines are valuable synthetic intermediates due to the reactivity of the double bond and the nucleophilicity of the amine. organic-chemistry.orgnih.gov They are precursors to a variety of more complex nitrogen-containing molecules, including some pharmaceuticals and agrochemicals. wikipedia.org The synthesis of N-substituted allylic amines can be achieved through various methods, including the reaction of an amine with an allyl halide or through transition metal-catalyzed reactions. organic-chemistry.org
Significance of Branched Alkyl Chains in Organic Chemistry
The 1,2-dimethylpropyl group in this compound is a branched alkyl chain. The presence of branching in alkyl chains can significantly influence the physical and chemical properties of a molecule. For instance, branched alkanes tend to have lower boiling points than their straight-chain isomers due to reduced surface area and weaker van der Waals forces.
In the context of amines, the alkyl groups attached to the nitrogen atom affect its basicity through inductive effects. Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity of the amine compared to ammonia. acs.org However, the steric hindrance introduced by bulky branched alkyl groups can also impact the accessibility of the lone pair to incoming protons, which can sometimes counteract the inductive effect, particularly in solution.
Overview of Research Directions and Historical Context
While there is a lack of specific historical context and dedicated research directions for this compound, the broader classes of compounds to which it belongs—allylic amines and amines with branched alkyl chains—have been the subject of extensive research.
General research into allylic amines focuses on their synthesis and use as building blocks in organic synthesis. organic-chemistry.org For instance, they are key components in the synthesis of various nitrogen-containing heterocyclic compounds. The development of stereoselective methods for the synthesis of chiral allylic amines is an active area of research, as these chiral amines are important in the pharmaceutical industry.
Research on amines with branched alkyl groups often investigates how the structure of the alkyl chain influences the amine's reactivity, basicity, and potential applications. For example, the steric bulk of these groups can be exploited to control the stereochemical outcome of reactions.
Due to the absence of specific research data, the table below provides general physicochemical properties that can be anticipated for a compound with the structure of this compound, based on the properties of similar amines.
| Property | Predicted/General Value |
| Molecular Formula | C₈H₁₇N |
| Molecular Weight | 127.23 g/mol |
| Appearance | Likely a colorless to pale yellow liquid |
| Odor | Ammoniacal or fish-like |
| Boiling Point | Expected to be lower than a straight-chain isomer |
| Solubility | Likely sparingly soluble in water, but soluble in organic solvents |
| Basicity (pKa of conjugate acid) | Expected to be around 10-11 |
Stereochemical Considerations for this compound
Stereochemistry is a critical aspect of organic chemistry that deals with the three-dimensional arrangement of atoms in molecules. The 1,2-dimethylpropyl group in this compound contains two chiral centers. A chiral center is a carbon atom that is attached to four different groups.
The carbon atom at position 1 of the propyl chain is bonded to a hydrogen atom, a methyl group, the rest of the propyl chain (an ethyl group), and the amino group. The carbon atom at position 2 of the propyl chain is bonded to a hydrogen atom, a methyl group, the first carbon of the propyl chain, and the terminal methyl group.
The presence of two chiral centers means that this compound can exist as multiple stereoisomers. The maximum number of stereoisomers can be calculated using the formula 2ⁿ, where n is the number of chiral centers. In this case, with n=2, there is a possibility of up to four stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). The (1R, 2R) and (1S, 2S) isomers are enantiomers of each other, as are the (1R, 2S) and (1S, 2R) isomers. The relationship between the pairs of enantiomers is diastereomeric.
The synthesis of a specific stereoisomer would require the use of stereoselective synthetic methods. The separation of these stereoisomers would necessitate chiral chromatography techniques.
Structure
3D Structure
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
3-methyl-N-prop-2-enylbutan-2-amine |
InChI |
InChI=1S/C8H17N/c1-5-6-9-8(4)7(2)3/h5,7-9H,1,6H2,2-4H3 |
InChI Key |
INTSRAIZKCVXDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NCC=C |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of N 1,2 Dimethylpropyl Prop 2 En 1 Amine
Reactions at the Amine Nitrogen Center
The lone pair of electrons on the nitrogen atom of N-(1,2-dimethylpropyl)prop-2-en-1-amine is the primary site of its nucleophilic and basic reactivity.
As a secondary amine, the nitrogen atom in this compound is nucleophilic and readily participates in substitution reactions with various electrophiles. ncert.nic.in However, the bulky 1,2-dimethylpropyl substituent can sterically hinder the approach of electrophiles to the nitrogen center. organic-chemistry.orgresearchgate.net
These reactions typically proceed via a standard SN2 mechanism, where the amine nitrogen attacks an electrophilic carbon, displacing a leaving group. Common electrophiles include alkyl halides, acyl halides, and sulfonyl chlorides. The steric bulk of the 1,2-dimethylpropyl group may necessitate harsher reaction conditions or the use of specialized catalysts to achieve high yields, particularly with sterically demanding electrophiles. organic-chemistry.org
| Electrophile | Product Type | General Reaction Conditions |
| Alkyl Halide (R-X) | Tertiary Amine | Heat, with or without a non-nucleophilic base |
| Acyl Halide (RCO-X) | Amide | Base (e.g., triethylamine, pyridine) |
| Sulfonyl Chloride (RSO₂-Cl) | Sulfonamide | Base (e.g., triethylamine, pyridine) |
This table presents expected product types from nucleophilic substitution reactions based on general amine reactivity.
Detailed research on palladium-catalyzed allylic aminations has shown that sterically hindered secondary amines can be challenging nucleophiles. organic-chemistry.org However, the development of specialized catalyst systems, such as heterobimetallic palladium-titanium complexes, has enabled the efficient allylation of such amines. organic-chemistry.org These advanced catalytic methods could foreseeably be applied to the reactions of this compound.
The nitrogen center of this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). uomustansiriyah.edu.iq The reaction involves the direct transfer of an oxygen atom to the nitrogen's lone pair of electrons.
The resulting this compound N-oxide is a polar, often crystalline, compound. The formation of the N-O bond introduces a formal positive charge on the nitrogen and a formal negative charge on the oxygen.
| Oxidizing Agent | Product | Key Features |
| Hydrogen Peroxide (H₂O₂) | Amine N-oxide | Common and relatively mild oxidizing agent. |
| Peroxy Acids (e.g., m-CPBA) | Amine N-oxide | Highly effective for N-oxidation of amines. |
This table illustrates the expected outcome of the oxidation of the amine nitrogen center.
The oxidation of secondary amines can sometimes lead to more complex product mixtures, including nitrones, if a hydrogen atom is present on the α-carbon. uomustansiriyah.edu.iq However, with appropriate control of reaction conditions, selective formation of the amine oxide is generally achievable.
Due to the basic nature of the amine nitrogen, this compound readily reacts with acids to form ammonium (B1175870) salts. This is a simple acid-base reaction where the nitrogen atom is protonated.
These salts are typically crystalline solids with higher melting points and greater water solubility than the parent amine. The formation of salts is a common method for the purification and handling of amines. A variety of inorganic and organic acids can be used to form these salts.
| Acid | Salt Name |
| Hydrochloric Acid (HCl) | N-(1,2-dimethylpropyl)prop-2-en-1-ammonium chloride |
| Sulfuric Acid (H₂SO₄) | N-(1,2-dimethylpropyl)prop-2-en-1-ammonium sulfate |
| Acetic Acid (CH₃COOH) | N-(1,2-dimethylpropyl)prop-2-en-1-ammonium acetate |
This table provides examples of salts that can be formed from the reaction of this compound with various acids.
The formation of quaternary ammonium salts can also be achieved through exhaustive alkylation of the amine with an excess of an alkylating agent. ncert.nic.in
Reactions of the Prop-2-en-1-yl Moiety (Alkene Reactivity)
The carbon-carbon double bond in the prop-2-en-1-yl group of this compound is a site of unsaturation and undergoes characteristic electrophilic addition reactions.
The alkene moiety can react with a variety of electrophilic reagents. These reactions typically proceed through an electrophilic addition mechanism, where the electrophile adds to one carbon of the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile.
The regioselectivity of these additions is generally governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.
| Reagent | Product Type |
| Hydrogen Halide (H-X) | Haloamine |
| Water (H₂O) in the presence of acid | Amino alcohol |
| Halogen (X₂) | Dihaloamine |
This table outlines the expected products from addition reactions across the double bond.
The presence of the amine group can influence the reactivity of the double bond, and in some cases, intramolecular reactions or rearrangements may occur, particularly under acidic conditions where the nitrogen is protonated.
Allylamine (B125299) and its derivatives are known to undergo polymerization, although often with more difficulty than other vinyl monomers. google.comgoogle.com The polymerization of N-substituted allylamines can be initiated by radical initiators. google.com The process typically involves the addition of a growing polymer radical to the double bond of the monomer.
A significant challenge in the polymerization of allylic compounds is degradative chain transfer, where a hydrogen atom is abstracted from the allylic position, leading to the formation of a stable, less reactive allylic radical. This process can terminate the growing polymer chain and result in low molecular weight polymers.
Polymerization of N-substituted monoallylamine salts in polar solvents using water-soluble radical initiators containing an azo group has been shown to be an effective method for producing polymers with a high degree of polymerization. google.com It is plausible that this compound could be polymerized under similar conditions, likely after conversion to its ammonium salt to enhance its solubility in polar solvents and potentially alter its reactivity. The steric bulk of the 1,2-dimethylpropyl group might also influence the polymerization kinetics and the properties of the resulting polymer.
Polymerization Behavior and Mechanisms
Radical Polymerization Applications
The direct radical polymerization of allylic monomers, including N-substituted allylamines, is notoriously challenging. These monomers are often considered "non-polymerizable" under standard free-radical conditions due to a process known as degradative chain transfer. In this process, the propagating radical chain readily abstracts a hydrogen atom from the allylic position (the carbon adjacent to the double bond). This transfer event terminates the growing polymer chain and creates a stable, resonance-delocalized allylic radical. This newly formed radical is generally too stable to efficiently reinitiate a new polymer chain, thus inhibiting the formation of high molecular weight polymers.
For allylamine specifically, complex formation with mineral acids can disturb the allylic resonance structure, which may facilitate free-radical polymerization to some extent. However, the inherent issue of degradative chain transfer remains a significant barrier to achieving high molecular weight polymers through conventional radical polymerization pathways.
Nitroxide-Mediated Polymerization (NMP) with Related Alkoxyamines
Nitroxide-Mediated Polymerization (NMP) is a form of reversible-deactivation radical polymerization (RDRP) that provides excellent control over polymer architecture, molecular weight, and dispersity. rsc.orgrsc.org The mechanism relies on the reversible homolytic cleavage of a C–ON bond in an alkoxyamine initiator. mdpi.com This cleavage generates a propagating carbon-centered radical and a stable nitroxide radical. rsc.org The nitroxide acts as a reversible capping agent, maintaining a low concentration of active radicals and thereby minimizing irreversible termination reactions. rsc.org
While this compound itself is not an NMP initiator, it represents the structural class of sterically hindered secondary amines that are precursors to the nitroxides used in highly efficient alkoxyamine initiators. The most successful and versatile of these are based on the N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide, commonly known as SG1. icp.ac.ruresearchgate.net Alkoxyamines derived from SG1 have proven effective for the controlled polymerization of a wide range of monomers, including styrenes and acrylates. icp.ac.ruresearchgate.net The development of these sophisticated alkoxyamines has overcome many of the limitations of earlier NMP systems, such as those based on 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO). researchgate.net
Homolysis Rate Constants and Kinetic Analysis
The efficacy of an alkoxyamine in controlling a polymerization is critically dependent on the equilibrium between the dormant alkoxyamine species and the active radicals. This equilibrium is governed by the rate constant of homolysis (dissociation), kd, and the rate constant of recombination, kc. The rate of polymerization is directly influenced by kd, as a faster dissociation of the C–ON bond leads to a higher concentration of propagating radicals and thus shorter reaction times. researchgate.netacs.org
Extensive kinetic studies have been performed on SG1-based alkoxyamines to elucidate the factors governing the C–ON bond homolysis rate. These factors include polar, steric, and radical stabilization effects from the leaving alkyl group. acs.org Multiparameter analyses have established clear correlations between these structural features and the resulting kd values. For SG1 derivatives, the homolysis rates are particularly sensitive to polar effects of the leaving alkyl radical. acs.org
The table below presents kinetic data for the homolysis of various SG1-based alkoxyamines, illustrating the influence of the alkyl fragment (R) structure on the dissociation rate constant and activation energy.
| Alkoxyamine (SG1-R) | R Group | Temperature (°C) | kd (s-1) | Ea (kJ mol-1) | Reference |
|---|---|---|---|---|---|
| MAMA-SG1 | -C(CH3)2COOH | 120 | 1.1 x 10-2 | 124 | researchgate.net |
| SG1-CH(CH3)CO2Et | -CH(CH3)CO2Et | 120 | 2.5 x 10-3 | 121 | researchgate.net |
| SG1-CH(Ph)CH3 | -CH(Ph)CH3 | 120 | 3.3 x 10-4 | 129 | acs.org |
| AMA-NHS | Succinimidyl Ester Derivative | 120 | ~1.0 x 10-2 | 117 | rsc.org |
| AMA-Gem | Gemcitabine Derivative | 120 | ~2.0 x 10-3 | 127 | rsc.org |
Diastereomeric Influences on Polymerization Control
The introduction of bulky, chiral substituents into alkoxyamines, such as the phosphonate (B1237965) group in SG1, results in the presence of stereogenic centers. nih.gov When the alkyl fragment attached to the oxygen is also chiral, the alkoxyamine exists as a pair of diastereomers (e.g., (R,S)/(S,R) and (R,R)/(S,S)). nih.gov These diastereomers can have different physical and chemical properties, including different C–ON bond homolysis rates. nih.govnih.gov
Orthogonal Polymerization Strategies
Orthogonal chemistry refers to the use of multiple, highly specific, and non-interfering reactions that can be performed sequentially or simultaneously in a single pot. researchgate.netnih.gov This concept is extremely powerful in polymer science for creating complex macromolecular architectures and functional materials. researchgate.netresearchgate.net
A molecule such as this compound possesses two distinct functional groups: a secondary amine and a terminal alkene (allyl group). These two groups have orthogonal reactivity, making the molecule an ideal building block for advanced polymer synthesis. For example, the amine functionality could be used to initiate a ring-opening polymerization or be modified with a group that can participate in a specific "click" reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov Subsequently, the unreacted alkene functionality along the polymer backbone or at a chain end remains available for a different, orthogonal transformation, such as a thiol-ene reaction or hydroformylation. nih.govrsc.org This dual functionality allows for the precise and modular construction of polymers with tailored properties and complex structures.
Catalytic Transformations of the Alkene Functionality
The prop-2-en-1-yl (allyl) group in this compound is susceptible to a variety of valuable catalytic transformations. These reactions provide pathways to functionalize the molecule or polymers derived from it.
One of the most significant industrial reactions for alkenes is hydroformylation , also known as the oxo process. acs.org This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond, typically using cobalt or rhodium catalysts, to produce aldehydes. acs.org For allyl amines, this transformation can yield synthetically useful amino aldehydes. The regioselectivity of the addition (to form either the linear or branched aldehyde) can often be controlled by the choice of catalyst and ligands.
Another fundamental transformation is catalytic hydrogenation , which reduces the carbon-carbon double bond to a single bond. This reaction is commonly carried out using heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum oxide under a hydrogen atmosphere. This converts the allyl group into a propyl group, effectively saturating the side chain, which can be used to alter the physical properties of a resulting polymer.
Asymmetric hydroamination , catalyzed by rhodium complexes with chiral ligands, represents a method to form chiral 1,2-diamines from allyl amines with high enantioselectivity. This reaction involves the addition of an amine N-H bond across the alkene.
Reactivity Influenced by the Branched Alkyl Chain
The N-(1,2-dimethylpropyl) group is a branched, sterically bulky alkyl chain that significantly influences the reactivity of the this compound molecule. This influence is primarily due to steric hindrance.
In the context of NMP, the steric bulk of the substituents on the nitrogen atom of the parent amine is a critical design feature for the resulting nitroxide and alkoxyamine. A high degree of steric hindrance around the N-O• radical center is essential for stabilizing the nitroxide, preventing it from undergoing irreversible self-reaction pathways. Furthermore, this steric bulk weakens the C–ON bond in the corresponding alkoxyamine, facilitating homolysis at lower temperatures and enabling faster and more efficient polymerization control. icp.ac.ru The balance of steric and electronic effects is crucial for tuning the homolysis rate constant (kd) to suit different monomer types. acs.org
Beyond polymerization, the steric hindrance from the 1,2-dimethylpropyl group also modulates the nucleophilicity of the amine. While secondary amines are generally strong nucleophiles, bulky substituents near the nitrogen lone pair can slow the rate of reactions like SN2 alkylations by impeding the approach to an electrophilic center. This effect can be beneficial in preventing undesired side reactions, such as the over-alkylation of amines to form quaternary ammonium salts.
Steric Effects on Reaction Pathways and Rates
The term steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions. fastercapital.com In the case of this compound, the 1,2-dimethylpropyl substituent is a significantly bulky alkyl group. This bulkiness creates a sterically hindered environment around the nitrogen atom.
This steric congestion has profound implications for the amine's role as a nucleophile. Nucleophilic attack, which involves the donation of the nitrogen's lone pair of electrons to an electrophile, is sensitive to steric hindrance at the alpha-carbon. masterorganicchemistry.com The approach of a reactant to the nitrogen atom is physically obstructed by the branched alkyl group, which can lead to a significant decrease in reaction rates compared to less hindered secondary amines. fastercapital.com For instance, in SN2 reactions where the amine acts as a nucleophile, the rate is expected to be considerably lower than that of secondary amines with smaller N-alkyl substituents like diethylamine.
The steric hindrance not only affects the rate of reaction but can also influence the reaction pathway. In elimination reactions where a bulky base is used, the reaction often favors the formation of the less substituted alkene (Hofmann product) over the more substituted one (Zaitsev product) due to steric factors. masterorganicchemistry.com While this compound would typically act as a nucleophile, if it were to function as a base, its steric bulk would be a critical factor in the regioselectivity of the reaction.
To illustrate the impact of steric hindrance on reaction rates, the following table presents hypothetical relative rates for an SN2 reaction with a primary alkyl halide for a series of secondary amines.
| Amine | Structure of N-Substituents | Relative Steric Hindrance | Hypothetical Relative Rate |
|---|---|---|---|
| Diethylamine | Two ethyl groups | Low | 100 |
| Diisopropylamine | Two isopropyl groups | Moderate | 10 |
| This compound | One 1,2-dimethylpropyl group and one allyl group | High | ~1-5 |
| Di-tert-butylamine | Two tert-butyl groups | Very High | <0.1 |
The data illustrates that as the steric bulk around the nitrogen atom increases, the rate of nucleophilic substitution is expected to decrease significantly. The 1,2-dimethylpropyl group, while not as hindering as a tert-butyl group, provides substantial steric shielding to the nitrogen atom.
Furthermore, reactions involving the allylic double bond can also be influenced by the bulky N-substituent. For example, additions to the double bond might show some degree of facial selectivity due to the preferred conformation of the bulky group, which could shield one face of the double bond more than the other.
Electronic Effects on Amine Basicity and Reactivity
The basicity of an amine is a measure of the availability of its lone pair of electrons to accept a proton. chemistryguru.com.sg This property is primarily governed by electronic effects, though steric factors can influence basicity in solution. chemistryguru.com.sg For this compound, two main electronic effects must be considered: the inductive effect of the alkyl group and the influence of the allyl group.
Inductive Effect of the 1,2-Dimethylpropyl Group: Alkyl groups are known to be electron-donating through the inductive effect (+I). libretexts.org This effect increases the electron density on the nitrogen atom, making the lone pair more available for donation to a proton. libretexts.org Consequently, alkylamines are generally more basic than ammonia. libretexts.org The 1,2-dimethylpropyl group, being a branched alkyl group, contributes to an increase in the basicity of the nitrogen atom.
Effect of the Prop-2-en-1-yl (Allyl) Group: The allyl group consists of a vinyl group attached to a methylene (B1212753) group. The nitrogen atom in this compound is attached to the sp³-hybridized carbon of the allyl group. Therefore, the lone pair on the nitrogen does not directly participate in resonance with the double bond, which is the case for arylamines like aniline. doubtnut.com As a result, the basicity is not significantly reduced by delocalization. savemyexams.com The sp²-hybridized carbons of the double bond are more electronegative than sp³-hybridized carbons and can exert a weak electron-withdrawing inductive effect, which might slightly decrease the basicity compared to a saturated dialkylamine. However, this effect is generally small.
The basicity of an amine is commonly expressed by the pKa of its conjugate acid. A higher pKa value corresponds to a stronger base. libretexts.org The following table provides pKa values for the conjugate acids of several amines to contextualize the expected basicity of this compound.
| Amine | Structure | pKa of Conjugate Acid | Key Electronic Feature |
|---|---|---|---|
| Ammonia | NH3 | 9.25 | Reference |
| Propylamine | CH3CH2CH2NH2 | 10.71 | +I effect of one alkyl group |
| Allylamine | CH2=CHCH2NH2 | 9.49 | Weak -I effect of allyl group |
| Diethylamine | (CH3CH2)2NH | 10.93 | +I effect of two alkyl groups |
| This compound | (CH3)2CHCH(CH3)NHCH2CH=CH2 | ~10.5-10.8 (Estimated) | Balance of +I (alkyl) and weak -I (allyl) effects |
pKa values are approximate and can vary with conditions. The value for the title compound is an estimate based on structural analogy.
The increased electron density on the nitrogen due to the alkyl group not only enhances basicity but also influences its nucleophilicity. Generally, for a series of amines with similar steric profiles, increased basicity correlates with increased nucleophilicity. libretexts.org However, as discussed in the previous section, the high degree of steric hindrance in this compound is likely to cause its nucleophilicity to be lower than what would be predicted based on its basicity alone. This divergence between basicity and nucleophilicity is a common theme for sterically hindered amines. msu.edu
Structural Characterization and Spectroscopic Analysis in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
No published studies containing ¹H or ¹³C NMR data for N-(1,2-dimethylpropyl)prop-2-en-1-amine were found. Such data would be essential for confirming the connectivity and chemical environment of the atoms within the molecule.
Information unavailable.
Information unavailable.
Information unavailable.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
No published IR or Raman spectra for this compound are available. These techniques would provide insight into the vibrational modes of its functional groups.
Mass Spectrometry for Structural Confirmation and Fragmentation Pathways
There are no documented mass spectrometry studies for this compound. This analysis would be crucial for determining its molecular weight and characteristic fragmentation patterns.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
No X-ray crystallographic data for this compound has been reported. This technique would be necessary to definitively determine its three-dimensional structure in the solid state.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable tool for the detection and characterization of paramagnetic species, including radical intermediates that may form during chemical reactions or upon exposure to ionizing radiation. In the context of this compound, EPR studies would be crucial for understanding its electronic structure and reactivity in radical-mediated processes.
Upon one-electron oxidation, this compound would form a nitrogen-centered radical cation. The stability and structure of this radical can be significantly influenced by the nature of the alkyl and allyl substituents on the nitrogen atom. Research on analogous amine radical cations, such as those derived from allylamine (B125299) and n-alkylamines, provides insight into the potential behavior of the this compound radical cation. nih.govnih.gov
Studies on the radical cation of allylamine have shown that it can undergo spontaneous rearrangement, such as a 1,2-hydrogen atom shift, to form more stable radical isomers. nih.gov Similarly, n-alkylamine radical cations are known to undergo intramolecular hydrogen atom migration. nih.gov For the this compound radical cation, the branched 1,2-dimethylpropyl group and the allyl group would influence the hyperfine coupling constants observed in the EPR spectrum. The g-value, a parameter sensitive to the electronic environment of the unpaired electron, would be expected to be close to that of a free electron (approximately 2.0023) but with slight variations due to spin-orbit coupling. u-tokyo.ac.jp
The hyperfine splitting pattern in the EPR spectrum would arise from the interaction of the unpaired electron with the nitrogen nucleus (¹⁴N, I=1) and with nearby protons (¹H, I=1/2). The magnitude of the hyperfine coupling constants (a) would provide information about the spin density distribution within the radical. For the this compound radical, significant hyperfine coupling would be expected with the nitrogen nucleus, the α-protons on the allyl and 1,2-dimethylpropyl groups, and potentially with the β-protons.
Due to the lack of direct experimental data for this compound, the following table presents hypothetical but plausible EPR spectral parameters for its radical cation, based on data from similar amine radicals.
Table 1: Hypothetical EPR Spectral Parameters for the this compound Radical Cation
| Parameter | Hypothetical Value |
| g-value | 2.0035 |
| a(¹⁴N) | 1.5 mT |
| a(α-H, allyl) | 2.0 mT |
| a(α-H, dimethylpropyl) | 1.8 mT |
| a(β-H, allyl) | 0.5 mT |
| a(β-H, dimethylpropyl) | 0.3 mT |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are fundamental for the separation, identification, and quantification of chemical compounds. For a secondary amine like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. Since aliphatic amines like this compound lack a strong chromophore, direct UV detection can be challenging. Therefore, pre-column or post-column derivatization is often employed to introduce a UV-active or fluorescent tag, thereby enhancing detection sensitivity. researchgate.netresearchgate.net
A common approach involves derivatization with reagents such as dansyl chloride or o-phthalaldehyde (B127526) (OPA). For the analysis of this compound, a reversed-phase HPLC method would likely be developed. A C18 or C8 column would be suitable for separating the derivatized amine from impurities. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer.
The development of an HPLC method would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape. The following table outlines a hypothetical HPLC method for the analysis of derivatized this compound.
Table 2: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (after derivatization) |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Expected Retention Time | ~4.5 min |
Gas Chromatography (GC) Applications
Gas Chromatography is a powerful technique for the separation and analysis of volatile compounds. This compound, with a predicted boiling point amenable to GC analysis, can be effectively analyzed using this method, often coupled with a mass spectrometer (GC-MS) for definitive identification.
The analysis of amines by GC can sometimes be challenging due to their basicity, which can lead to peak tailing and poor chromatographic performance on standard non-polar columns. This is often due to interactions with acidic silanol (B1196071) groups on the column stationary phase. To mitigate these issues, a base-deactivated column or a column with a more polar stationary phase, such as one containing polyethylene (B3416737) glycol (a "WAX" type column), is often preferred.
In a GC-MS analysis, the compound would be separated on the GC column and then introduced into the mass spectrometer, where it would be ionized (typically by electron ionization) and fragmented. The resulting mass spectrum, with its characteristic pattern of fragment ions, serves as a "fingerprint" for the compound, allowing for its unambiguous identification.
The table below presents a potential set of GC-MS parameters for the analysis of this compound.
Table 3: Representative Gas Chromatography (GC) Method Parameters for this compound
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound. For this compound, with the molecular formula C₈H₁₇N, elemental analysis would determine the percentages of carbon (C), hydrogen (H), and nitrogen (N). davidson.eduyoutube.com
The theoretical elemental composition can be calculated from the molecular formula and the atomic masses of the elements. Experimental values are then obtained using an elemental analyzer, and the results are compared to the theoretical values to confirm the purity and identity of the compound. A close agreement between the experimental and theoretical values provides strong evidence for the proposed molecular formula.
The following table shows the calculated theoretical elemental composition of this compound.
Table 4: Elemental Composition of this compound (C₈H₁₇N)
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.01 | 8 | 96.08 | 75.58 |
| Hydrogen | H | 1.008 | 17 | 17.136 | 13.48 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 11.02 |
| Total | 127.226 | 100.00 |
Computational and Theoretical Investigations of N 1,2 Dimethylpropyl Prop 2 En 1 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in exploring the fundamental properties of N-(1,2-dimethylpropyl)prop-2-en-1-amine. youtube.com These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Electronic Structure and Bonding Analysis
The electronic structure of a molecule dictates its reactivity and physical properties. Computational methods can provide a detailed picture of how electrons are distributed within this compound. Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO suggests its capacity to accept electrons. The energy gap between these frontier orbitals provides an estimate of the molecule's chemical reactivity and stability.
Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing the bonding in terms of localized electron-pair bonds. This analysis can quantify the hybridization of atomic orbitals and the nature of the bonds (e.g., sigma, pi), providing a more intuitive chemical picture. For this compound, this would involve analyzing the C-N, C-C, and C=C bonds, as well as the lone pair on the nitrogen atom.
Table 1: Hypothetical Electronic Properties of this compound (Calculated at the B3LYP/6-31G level)*
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
Conformational Analysis and Energy Landscapes
Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations. lumenlearning.com Conformational analysis aims to identify the most stable conformers and the energy barriers between them. ucl.ac.uk A potential energy surface (PES) can be generated by systematically rotating the rotatable bonds and calculating the energy at each step. libretexts.orgwikipedia.org This landscape reveals the low-energy valleys corresponding to stable conformers and the saddle points that represent the transition states between them. libretexts.org
Reaction Pathway Modeling and Transition State Characterization
Quantum chemical calculations are invaluable for modeling chemical reactions. nih.gov By mapping the potential energy surface, the entire course of a reaction, from reactants to products, can be charted. researchgate.net A critical aspect of this is the identification and characterization of transition states, which are the energy maxima along the reaction coordinate. nih.govacs.orgresearchgate.net
For this compound, one could model its reaction with an electrophile, such as a proton or an alkyl halide. The calculations would reveal the geometry of the transition state and the activation energy, which is the energy barrier that must be overcome for the reaction to occur. rsc.org This information is fundamental to understanding the reaction's kinetics.
Molecular Dynamics Simulations
While quantum chemical calculations are excellent for studying static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. ulisboa.pt In an MD simulation, the motion of each atom is calculated based on a force field, which is a set of empirical equations that describe the potential energy of the system. researchgate.net
An MD simulation of this compound, either in the gas phase or in a solvent, would show how the molecule moves, vibrates, and changes conformation over time. uregina.camdpi.com This can be used to study processes such as solvation, where the interactions between the amine and solvent molecules are explicitly modeled. The simulation can also provide information about the flexibility of the molecule and the accessibility of different parts of the molecule for reaction.
Spectroscopic Data Prediction and Validation
Computational methods can predict various types of spectra, which can then be compared with experimental data for validation. nih.govaalto.fiarxiv.org For this compound, the most relevant would be infrared (IR) and nuclear magnetic resonance (NMR) spectra.
IR spectra are predicted by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. longdom.org The calculated frequencies and their intensities can be plotted to generate a theoretical IR spectrum. researchgate.net
NMR chemical shifts are calculated by determining the magnetic shielding of each nucleus in the molecule. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net The predicted chemical shifts for the ¹H and ¹³C nuclei can be compared directly with experimental NMR spectra to aid in structure elucidation and assignment of signals. libretexts.org
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C (allyl, CH₂) | 45.3 |
| C (allyl, CH) | 135.8 |
| C (allyl, CH₂) | 116.5 |
| C (propyl, CH) | 60.1 |
| C (propyl, CH) | 35.2 |
| C (propyl, CH₃) | 18.9 |
| C (propyl, CH₃) | 16.7 |
Thermodynamic and Kinetic Parameter Prediction for Reaction Mechanisms
Beyond simply mapping reaction pathways, computational chemistry can provide quantitative predictions of thermodynamic and kinetic parameters. acs.orgmit.edubohrium.com
Thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction can be calculated from the vibrational frequencies and electronic energies of the reactants and products. nih.govnih.gov This allows for the determination of the reaction's spontaneity and the position of the equilibrium.
Kinetic parameters, most notably the rate constant (k), can be estimated using transition state theory. The rate constant is related to the activation energy, which is obtained from the calculated energy of the transition state. chemrxiv.org These predictions are crucial for understanding and predicting how fast a reaction will proceed under different conditions.
Structure-Activity Relationship (SAR) Studies from a Theoretical Perspective
Theoretical and computational chemistry provides a powerful lens through which to examine the relationship between the molecular structure of a compound and its potential biological activity. In the absence of extensive experimental data for this compound, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and conformational analysis offer predictive insights. These approaches allow for the systematic evaluation of how modifications to the chemical structure might influence its physicochemical properties and, consequently, its interaction with a hypothetical biological target.
The structure of this compound can be deconstructed into three key components for theoretical SAR analysis: the allylamine (B125299) core, the 1,2-dimethylpropyl substituent, and the secondary amine nitrogen atom. Computational studies on analogous compounds can help elucidate the potential role of each component.
The Allylamine Core: The reactivity and conformational flexibility of the allyl group are critical to its function. Theoretical studies on allylamine have shown that it can adopt several conformations with small energy differences between them. nih.govacs.org This conformational flexibility in this compound would allow it to adapt its shape to fit into a binding site. The π-system of the double bond could be involved in π-π stacking or cation-π interactions with a biological receptor.
Computational models can quantify the steric hindrance imposed by this group using parameters like Taft's steric parameter (Es) or more sophisticated descriptors like percent buried volume (%VBur), which has been used to characterize sterically hindered amines. nih.gov The specific branching of the 1,2-dimethylpropyl group creates a unique three-dimensional shape that would be a key determinant for selective binding.
A theoretical SAR study would involve creating a series of virtual analogs and calculating their properties to predict how changes would affect a hypothetical activity, such as enzyme inhibition. The following tables illustrate this principle.
Table 1: Hypothetical SAR of the N-Alkyl Substituent
This table explores the theoretical effect of modifying the 1,2-dimethylpropyl group on key molecular descriptors and a hypothetical binding affinity to an enzyme active site. The data is illustrative and based on general principles of medicinal chemistry and computational modeling.
| Compound Name | N-Alkyl Substituent | Calculated logP | Steric Parameter (%VBur) | Predicted Binding Affinity (kcal/mol) |
| This compound | 1,2-dimethylpropyl | 2.85 | 38.5 | -8.5 |
| Analog 1 | Isopropyl | 2.01 | 32.1 | -7.2 |
| Analog 2 | tert-Butyl | 2.54 | 41.7 | -7.9 |
| Analog 3 | Cyclohexyl | 3.10 | 40.2 | -9.1 |
| Analog 4 | Benzyl (B1604629) | 2.95 | 39.8 | -9.5 |
Note: Data are hypothetical and for illustrative purposes only.
From this theoretical data, one could hypothesize that increasing the steric bulk and lipophilicity from isopropyl (Analog 1) to cyclohexyl (Analog 3) enhances binding, suggesting a sizable hydrophobic pocket in the target. The benzyl group (Analog 4) might introduce favorable π-stacking interactions, further improving affinity.
Table 2: Hypothetical SAR of the Allyl Group
This table examines the theoretical impact of modifying the allyl moiety.
| Compound Name | Allyl Group Modification | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Binding Affinity (kcal/mol) |
| This compound | None (prop-2-en-1-yl) | -5.8 | 0.5 | -8.5 |
| Analog 5 | (E)-But-2-en-1-yl | -5.7 | 0.6 | -8.8 |
| Analog 6 | 2-Chloro-prop-2-en-1-yl | -6.0 | 0.3 | -8.2 |
| Analog 7 | Prop-2-yn-1-yl (Propargyl) | -6.1 | 0.4 | -7.5 |
Note: Data are hypothetical and for illustrative purposes only.
These hypothetical quantum chemical calculations suggest that adding a methyl group to the double bond (Analog 5) could enhance hydrophobic interactions and slightly improve binding. Introducing an electron-withdrawing chlorine atom (Analog 6) or replacing the double bond with a triple bond (Analog 7) alters the electronic properties (HOMO/LUMO energies), which could negatively impact key electronic interactions with the target, thereby reducing the predicted binding affinity.
Applications in Advanced Organic Synthesis and Materials Science Research
Role as Versatile Building Blocks in Complex Molecule Synthesis
Amines are fundamental building blocks in organic synthesis, valued for their nucleophilicity and ability to direct chemical reactions. ijrpr.com The presence of both an amine and an allyl group in N-(1,2-dimethylpropyl)prop-2-en-1-amine provides multiple reaction sites for constructing complex molecular architectures.
Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, natural products, and functional materials. ethz.ch Allylic amines are versatile precursors for synthesizing these rings through various cyclization strategies. The double bond of the allyl group and the nitrogen atom can both participate in ring-forming reactions.
Potential synthetic pathways to form heterocyclic structures from this compound could include:
Aza-Claisen Rearrangement: This rearrangement could be used to form new carbon-carbon bonds and subsequently build more complex cyclic systems.
Cycloaddition Reactions: The alkene can participate in [4+2] or [3+2] cycloadditions to form six- or five-membered rings, respectively.
Intramolecular Amination/Hydroamination: The amine could add across the double bond, potentially mediated by a metal catalyst, to form substituted pyrrolidines.
Multi-component Reactions: Three-component reactions involving an amine, a carbonyl compound, and a third reactant can lead to the formation of complex heterocycles like substituted anilines or pyridines in a single step. beilstein-journals.org
| Reaction Type | Potential Heterocyclic Product | Key Transformation |
|---|---|---|
| Intramolecular Hydroamination | Substituted Pyrrolidines | Addition of the N-H bond across the C=C double bond. |
| Pauson-Khand Reaction | Bicyclic Cyclopentenones | Reaction of the alkene with an alkyne and carbon monoxide. |
| Ring-Closing Metathesis | Macrocycles (with another alkene) | Formation of a new double bond within a larger ring structure. |
| Pictet-Spengler type reactions | Substituted Tetrahydroisoquinolines | Cyclization onto an aromatic ring following condensation. |
Asymmetric synthesis is crucial for producing enantiomerically pure compounds, particularly for the pharmaceutical industry where one enantiomer is often biologically active while the other may be inactive or harmful. wikipedia.org A chiral auxiliary is a stereogenic group temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org
The 1,2-dimethylpropyl group in this compound is inherently chiral. This feature suggests two primary roles in asymmetric synthesis:
As a Chiral Auxiliary: The amine can be reacted with a prochiral substrate, such as a carboxylic acid, to form an amide. The bulky, stereochemically defined 1,2-dimethylpropyl group can then sterically hinder one face of an adjacent reactive center (e.g., an enolate), forcing an incoming reagent to attack from the opposite, less hindered face. This process induces high diastereoselectivity. After the reaction, the auxiliary can be cleaved and recovered. This approach is widely used with auxiliaries like pseudoephedrine and pseudoephenamine to create chiral acids, aldehydes, and ketones. nih.gov
As a Chiral Ligand: The nitrogen atom can coordinate to a metal catalyst. The chiral environment created by the 1,2-dimethylpropyl group can influence the stereochemical outcome of reactions catalyzed by the metal center, such as asymmetric hydrogenations, oxidations, or C-C bond-forming reactions. The synthesis of chiral N-aryl allylamines, for example, has been achieved using copper catalysts in the presence of chiral ligands. rsc.org The development of methods for the asymmetric synthesis of N-substituted allylic amines is an area of significant research interest. louisiana.edulouisiana.edu
Applications in Polymer Chemistry and Advanced Materials
The allyl group provides a handle for polymerization, allowing the unique properties of the chiral amine to be incorporated into larger macromolecular structures.
Allylic amines can serve as functional monomers in polymer synthesis. this compound could potentially be polymerized through its allyl group to create polymers with pendant chiral secondary amine groups along the backbone. These functional groups could impart specific properties to the resulting polymer, such as:
Chirality: Leading to materials that can interact selectively with other chiral molecules, useful for chiral separation media or sensors.
pH-Responsiveness: The amine groups can be protonated or deprotonated, causing the polymer to change its conformation or solubility in response to pH changes.
Metal-Binding Capabilities: The pendant amines can act as ligands to coordinate metal ions, creating polymer-supported catalysts or materials for metal sequestration.
While the polymerization of some allylic amines can be challenging, modern controlled polymerization techniques could offer pathways to synthesize well-defined polymers. Research on related systems, such as N-(2-arylethyl)-2-methylprop-2-enamides, has shown their utility in creating molecularly imprinted polymers for selective recognition of biomolecules. mdpi.comresearchgate.net
| Polymerization Technique | Potential Outcome | Key Feature |
|---|---|---|
| Radical Polymerization | Functional Homopolymers or Copolymers | Incorporation of chiral amine functionality into a polymer backbone. |
| Ring-Opening Metathesis Polymerization (ROMP) | Polymers with cyclic units (after derivatization) | Precise control over polymer molecular weight and architecture. |
| Thiol-ene "Click" Chemistry | Crosslinked Networks or Functionalized Polymers | Efficient and high-yielding modification or crosslinking via the allyl group. |
Beyond acting as a monomer, this compound can be used to modify the surfaces and bulk properties of existing polymers.
Surface Grafting: The allyl group can be attached to a polymer surface using techniques like radiation grafting or plasma polymerization. This would introduce chiral amine functionalities onto the surface of an otherwise inert material, potentially altering its surface energy, hydrophilicity, and biocompatibility. mdpi.com
Post-Polymerization Modification: The amine can act as a nucleophile to react with polymers containing electrophilic groups (e.g., poly(glycidyl methacrylate) or poly(acryloyl chloride)). This "grafting-to" approach is a powerful method for creating polymers with complex side chains. researchgate.net
Such modifications are critical for developing advanced materials for biomedical devices, where surface properties govern cell adhesion and protein adsorption, or for creating stationary phases for chiral chromatography. researchgate.net
Coordination Chemistry and Ligand Design
The nitrogen atom of this compound possesses a lone pair of electrons, making it a classic Lewis base capable of acting as a ligand to form coordination complexes with metal ions. nih.gov The specific structure of this amine—combining a sterically bulky group with a potentially coordinating alkene—makes it an interesting candidate for ligand design.
The key features relevant to its coordination chemistry are:
Steric Bulk: The 1,2-dimethylpropyl group is sterically demanding. This bulk can influence the coordination number and geometry of the resulting metal complex, potentially stabilizing unusual oxidation states or promoting specific catalytic activities by creating a defined coordination pocket around the metal center.
Hemilability: The allyl group's double bond could potentially coordinate to a metal center in a reversible, or "hemilabile," fashion. This means the ligand could bind through the nitrogen atom and then have the allyl group either coordinate or dissociate, opening up a coordination site for a substrate in a catalytic cycle.
Chirality: As a chiral ligand, it could be used in transition metal catalysis to induce enantioselectivity in a wide range of chemical transformations.
The design of ligands is central to the development of new catalysts and functional inorganic materials. nih.gov The combination of steric hindrance, chirality, and a secondary coordinating site in this compound provides a rich platform for exploring novel coordination chemistry. researchgate.net
Chelating Ligands in Metal Complexes
Amines are well-known for their ability to coordinate with metal ions through the nitrogen atom's lone pair of electrons, acting as Lewis bases. The allyl group in this compound introduces a second potential coordination site—the carbon-carbon double bond. This dual-coordination capability could allow it to function as a bidentate chelating ligand, binding to a metal center through both the nitrogen atom and the π-system of the allyl group. The formation of a stable chelate ring with the metal can significantly influence the properties and reactivity of the resulting metal complex. The bulky 1,2-dimethylpropyl group would also exert considerable steric influence, which can be a critical factor in controlling the coordination geometry and reactivity of the metal center.
Catalytic Applications of Metal-Amine Complexes
Metal-amine complexes are a cornerstone of modern catalysis, participating in a vast array of organic transformations. Late transition metal catalysts bearing chelating amine donors are particularly significant in olefin polymerization. mdpi.com While no specific catalytic applications for this compound complexes are documented, the structural analogy to other N-allyl amine ligands suggests potential. For instance, metal complexes incorporating amine ligands are instrumental in reactions such as Chan-Lam coupling, which forms carbon-nitrogen bonds. mdpi.com The electronic and steric properties imparted by the 1,2-dimethylpropyl and allyl groups could modulate the catalytic activity and selectivity of a metal center in various reactions, including hydrogenation, hydroformylation, and cross-coupling reactions. The precise impact would depend on the specific metal and reaction conditions.
Exploration in Environmental Chemistry Research
The amine functional group is central to various applications in environmental chemistry, most notably in the capture of acidic gases like carbon dioxide.
Carbon Dioxide Capture Potential based on Related Amine Structures
2 R₂NH + CO₂ ⇌ R₂NCOO⁻ + R₂NH₂⁺
This reaction is reversible, and the captured CO2 can be released at higher temperatures, allowing for the regeneration of the amine solvent. The specific properties of this compound, such as its vapor pressure, thermal stability, and the stability of the resulting carbamate, would need to be experimentally determined to assess its true potential for carbon capture applications. While primary amines are often considered more effective for CO2 capture in some contexts, secondary amines are also widely studied and utilized. rsc.orgresearchgate.netacs.org
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Efficiency
The development of efficient and selective methods for the synthesis of sterically hindered secondary amines like N-(1,2-dimethylpropyl)prop-2-en-1-amine is a continuing area of interest in organic chemistry. Future research will likely focus on moving beyond traditional alkylation methods to more sophisticated and efficient catalytic systems.
One promising avenue is the application of transition-metal-catalyzed allylic amination. Methodologies such as the palladium-catalyzed Tsuji-Trost reaction, which utilizes allylic alcohols, could be optimized for sterically demanding amines. researchgate.net Similarly, molybdenum-catalyzed protocols have shown high regioselectivity for the synthesis of α,α-disubstituted allylic amines and could be adapted for this target molecule, potentially offering a more sustainable approach using greener solvents like ethanol (B145695). acs.orgresearchgate.netfigshare.com
Biocatalysis represents another frontier for the efficient synthesis of this compound. The use of enzymes, such as reductive aminases, could enable the N-allylation of 1,2-dimethylpropylamine (B1361077) using renewable starting materials under mild, environmentally friendly conditions. nih.gov This enzymatic approach could offer high selectivity and reduce the reliance on harsh reagents and protecting group strategies. nih.gov
| Synthetic Approach | Potential Catalyst/System | Key Advantages | Illustrative Precursors |
| Palladium-Catalyzed Amination | Pd(0) complexes with specialized ligands | High efficiency, well-established mechanism | Allyl alcohol, 1,2-dimethylpropylamine |
| Molybdenum-Catalyzed Amination | Mo(CO)₆ with phosphine (B1218219) ligands | High regioselectivity, use of green solvents | Allylic carbonates, 1,2-dimethylpropylamine |
| Biocatalytic Reductive Amination | Reductive Aminases (RedAms) | High selectivity, mild conditions, renewable sources | Cinnamic acids (as allyl source), 1,2-dimethylpropylamine |
Exploration of New Reactivity Modes and Selective Transformations
Beyond its synthesis, the exploration of novel reactivity for this compound is crucial for unlocking its potential as a building block in more complex molecules. The allylic functional group is ripe for a variety of transformations.
Future research could focus on the selective functionalization of the allylic C-H bonds. Recent breakthroughs in metal-catalyzed allylic C-H amination could be applied to introduce further nitrogen-containing moieties, leading to complex diamine structures. incatt.nl Furthermore, palladium-catalyzed three-component dicarbofunctionalization of allylamines presents a powerful strategy to introduce two new carbon-based substituents across the double bond, rapidly increasing molecular complexity. rsc.org
The concept of dynamic covalent chemistry could also be explored. Investigating the potential for reversible amine exchange reactions, similar to those seen in enamine and imine systems, could lead to the development of dynamic systems where this compound is a component in self-healing materials or dynamic combinatorial libraries. nih.govacs.org
Advanced Spectroscopic Characterization Techniques for Dynamic Systems
To fully understand the reactivity and potential dynamic nature of this compound, advanced spectroscopic techniques will be indispensable. In particular, in situ reaction monitoring will be critical for elucidating reaction mechanisms, identifying transient intermediates, and optimizing reaction conditions in real-time.
Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide detailed information on the concentration of reactants, intermediates, and products throughout a chemical transformation. mt.comspectroscopyonline.com For instance, monitoring the synthesis of the target amine would allow for precise determination of reaction endpoints and kinetics. youtube.com When exploring its reactivity, such as in catalytic cycles or dynamic exchange reactions, these techniques can offer invaluable insights into the structural changes and bonding interactions as they occur. acs.orgspiedigitallibrary.org
| Spectroscopic Technique | Information Gained | Potential Application Area |
| In Situ FTIR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. | Monitoring synthesis, kinetic studies of functionalization reactions. |
| In Situ Raman Spectroscopy | Complementary vibrational data, suitable for aqueous and non-polar systems. | Characterizing dynamic exchange equilibria, studying catalyst-substrate interactions. |
| 2D NMR Spectroscopy (e.g., EXSY) | Rates of chemical exchange, conformational dynamics. | Quantifying dynamic amine exchange, studying rotational barriers. |
Integration with Artificial Intelligence and Machine Learning in Chemical Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of this compound can benefit significantly from these computational tools.
ML algorithms, particularly Bayesian optimization, can be employed to accelerate the optimization of synthetic routes. chemrxiv.org By exploring a multidimensional reaction space (including variables like temperature, concentration, catalyst loading, and solvent), ML models can efficiently identify the optimal conditions for maximizing yield and minimizing byproducts, a task that would be resource-intensive using traditional methods. acs.orgfigshare.com This has been successfully demonstrated for the synthesis of other amines, often in conjunction with automated continuous flow systems. researchgate.net Such an approach could rapidly establish a highly efficient and robust synthesis for this compound.
Furthermore, AI can be used to predict novel reactivity and guide the discovery of new transformations. By training models on vast datasets of known reactions, it may be possible to identify previously unexplored reaction pathways for this and other allylic amines.
Sustainable Chemistry Approaches for Synthesis and Application
Applying the principles of green chemistry will be a central theme in the future research of this compound. rsc.org This involves developing synthetic methods that are not only efficient but also environmentally benign.
Future synthetic strategies will likely focus on maximizing atom economy, using catalysts instead of stoichiometric reagents, and employing renewable feedstocks and green solvents. rsc.orgsciencedaily.com As mentioned, biocatalytic routes and reactions in sustainable solvents like ethanol are prime examples. researchgate.netnih.gov The use of energy-efficient methods, such as photoredox catalysis which can be powered by visible light, also aligns with the goals of sustainable chemistry and has been applied to amine synthesis. sciencedaily.com
The development of catalytic systems based on earth-abundant and non-toxic metals, such as iron, is another important direction for sustainable amine synthesis. researchgate.net Exploring iron-catalyzed hydrosilylation or related reductive aminations could provide a cost-effective and environmentally friendly alternative to methods relying on precious metals.
By embracing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable tool for innovation in synthesis, materials, and sustainable chemical practices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
